molecular formula C7H8ClNO B1603188 3-Chloro-2-methoxy-5-methylpyridine CAS No. 1227593-86-3

3-Chloro-2-methoxy-5-methylpyridine

Cat. No.: B1603188
CAS No.: 1227593-86-3
M. Wt: 157.6 g/mol
InChI Key: LFARIUPULFMTQM-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

The role of 3-Chloro-2-methoxy-5-methylpyridine in biochemical reactions is not well-documented in the literature. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, van der Waals interactions, or even covalent bonding .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-methylpyridine typically involves the chlorination of 2-methoxy-5-methylpyridine. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced chlorination techniques and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-methoxy-5-methylpyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-methylpyridine involves its interaction with various molecular targets. The presence of the chlorine and methoxy groups on the pyridine ring can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methoxy-5-methylpyridine is unique due to the specific positioning of the chlorine, methoxy, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-chloro-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARIUPULFMTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598961
Record name 3-Chloro-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227593-86-3
Record name 3-Chloro-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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